diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Description
Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound featuring a 3-methoxyphenyl ketone substituent at the N1 position and ester groups at the 3- and 5-positions of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-7-6-8-13(9-12)24-3/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJBPCLIDKSDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=CC=C2)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as diethyl malonate, under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups at the 3 and 5 positions of the pyrazole ring with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of a hydroxyphenyl derivative.
Reduction: The carbonyl group adjacent to the pyrazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: Hydroxyphenyl derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule, particularly for its anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and pain management.
Industry: It is used in the synthesis of specialty chemicals and as a building block for the production of advanced materials.
Mechanism of Action
The mechanism of action of diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the inflammatory response. The compound may interact with molecular targets such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its structural features allow it to interact with various biological pathways, potentially modulating the activity of other enzymes and receptors involved in pain and inflammation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in the substituents on the phenyl ring or pyrazole core. Key examples include:
Key Observations :
- Electronic Effects : The 3-methoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing chlorine in analogs .
- Steric Considerations : Bulky substituents (e.g., allene chains in ) may hinder rotational freedom, affecting molecular conformation.
Physicochemical Properties
Notes:
- The 3-methoxy group likely reduces crystallinity compared to the 4-substituted analogs due to asymmetric substitution.
- Amino-substituted derivatives exhibit defined crystalline structures, as confirmed by XRD .
Biological Activity
Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1316761-36-0) is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the available literature on its biological properties, including its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.393 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with methoxy and ethyl groups, which may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures could suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction. The findings suggest that this compound may also possess similar anticancer activity due to its structural characteristics .
Table 1: Summary of Anticancer Activity Studies on Pyrazole Derivatives
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | A549 | Cell cycle arrest | |
| Compound B | MDA-MB-231 | Apoptosis induction | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : Similar compounds have been observed to induce cell cycle arrest in cancer cells.
- Autophagy Induction : The induction of autophagy has been linked to the inhibition of tumor growth in specific cell lines.
Toxicity and Safety Profile
Preliminary evaluations suggest that certain pyrazole derivatives exhibit low toxicity levels in mammalian cell lines. For example, a study indicated that some derivatives had CC50 values greater than 500 µM, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazoles:
- Anticancer Potential : Research on pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- Antifungal Activity : Investigations into synthesized pyrazoles revealed effective antifungal properties against pathogenic fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
